3-(4-bromophenyl)imidazo[1,5-a]pyridine
CAS No.:
Cat. No.: VC8821769
Molecular Formula: C13H9BrN2
Molecular Weight: 273.13 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-bromophenyl)imidazo[1,5-a]pyridine -](/images/structure/VC8821769.png)
Specification
Molecular Formula | C13H9BrN2 |
---|---|
Molecular Weight | 273.13 g/mol |
IUPAC Name | 3-(4-bromophenyl)imidazo[1,5-a]pyridine |
Standard InChI | InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H |
Standard InChI Key | VIKRGAAPIRGMFX-UHFFFAOYSA-N |
SMILES | C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-(4-Bromophenyl)imidazo[1,5-a]pyridine (C₁₃H₉BrN₂) features a bicyclic imidazo[1,5-a]pyridine system with a bromine-substituted phenyl group at position 3 . The molecular weight of 273.13 g/mol arises from its precise combination of nitrogen-containing heterocycles and halogenated aromatic substituents. X-ray crystallographic studies confirm planarity in the imidazo[1,5-a]pyridine core, while the 4-bromophenyl group introduces steric effects that influence supramolecular packing .
The compound’s SMILES string (C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Br) encodes its connectivity, revealing the imidazo[1,5-a]pyridine fused ring system (positions 1-2-3-4-5-6-7) linked via a single bond to the para-brominated benzene ring. This structural configuration creates distinct electronic environments detectable through ¹H NMR spectroscopy, with characteristic deshielding effects observed for protons adjacent to the bromine atom .
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.1 eV , suggesting potential semiconductor properties. Infrared spectroscopy identifies key vibrational modes:
Mass spectrometry data shows a molecular ion peak at m/z 273.03 (M+) with characteristic fragmentation patterns including loss of Br· (m/z 194.08) and sequential decomposition of the imidazo[1,5-a]pyridine moiety .
Synthetic Methodologies
Ritter-Type Reaction with Bismuth Catalysis
A breakthrough synthesis employs bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) in dichloroethane at 150°C . This method converts benzylic alcohols to reactive carbocations that undergo nitrile-mediated cyclization:
-
Dissolve 1-(pyridin-2-yl)ethanol (1a, 0.541 mmol) in DCE (0.3 M)
-
Add Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv)
-
Introduce acetonitrile (15 equiv) as nitrile source
-
Reflux at 150°C for 12 hours
-
Purify via silica chromatography (20% EtOAc/hexane)
This method achieves 86% yield for brominated derivatives , with reaction efficiency depending on electronic effects of substituents. Electron-withdrawing groups like bromine enhance carbocation stability, while bulky substituents decrease yields due to steric hindrance .
Table 1: Substrate Scope in Bi(OTf)₃-Catalyzed Synthesis
Entry | Substrate | Product | Yield (%) |
---|---|---|---|
2c | 4-Bromophenyl | 3u | 86 |
2d | 4-Iodophenyl | 3v | 33 |
2e | Naphthalenyl | 3w | 95 |
Metal-Free C–H Functionalization
Recent work demonstrates formaldehyde-mediated coupling under ambient conditions :
-
No transition metal catalysts required
-
Atmospheric oxygen tolerance
-
Gram-scale feasibility (85% yield at 10 mmol scale)
The mechanism proceeds through formaldehyde activation of the imidazo[1,5-a]pyridine C-1 position, followed by nucleophilic attack from a second molecule. Bromine substituents enhance electrophilicity at the reaction site, enabling efficient bis-product formation .
Reactivity and Functionalization
Halogen Exchange Reactions
The para-bromine atom undergoes efficient cross-coupling:
Demonstrated Transformations :
-
Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃)
-
Ullmann-type aminations (CuI, 1,10-phenanthroline)
-
Radical bromine abstraction (AIBN, Bu₃SnH)
Notably, the bromine maintains positional stability during imidazo[1,5-a]pyridine ring functionalization, enabling orthogonal derivatization strategies .
Coordination Chemistry
The imidazole nitrogen participates in metal complexation:
-
Cu(II) bis-complexes (λmax = 650 nm in DMSO)
-
Pd(0) π-complexes for catalytic applications
-
Lanthanide coordination polymers (Tb³+ shows ⁵D₄→⁷F₅ emission)
These complexes demonstrate potential as luminescent materials and heterogeneous catalysts .
Biological Activity and Applications
Kinase Inhibition Profiling
Structural analogs show nanomolar activity against:
The bromine atom enhances target binding through halogen bonding with kinase backbones, as confirmed by X-ray co-crystallography .
Materials Science Applications
-
Bandgap: 3.2 eV (UV-vis)
-
Hole Mobility: 0.12 cm²/V·s (OFET measurement)
-
Thermal stability: Decomposition onset at 298°C (TGA)
These characteristics suggest utility in organic electronics and photovoltaic devices .
Future Research Directions
Targeted Drug Delivery Systems
The bromine atom provides a handle for antibody-drug conjugate (ADC) development via:
-
Disulfide bridge formation
-
Click chemistry cycloadditions
-
Enzyme-cleavable peptide linkages
Preliminary in vivo studies show 78% tumor growth inhibition in xenograft models with ADC formulations .
Supramolecular Assembly
Crystal engineering studies reveal:
These properties enable design of stimuli-responsive materials for sensing applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume